Light-Dependent PRODH Inactivation
In a direct crystallographic and kinetic comparison, tetrahydrothiophene-2-carboxylate (compound 5) and 1,3-dithiolane-2-carboxylate (compound 4) were both confirmed to undergo light-induced decarboxylation and covalent attachment to FAD N5 in the PRODH active site, as revealed by X-ray structures at 1.52–1.85 Å resolution [1]. Under dark conditions, tetrahydrothiophene-2-carboxylate acts as a classical reversible inhibitor with an apparent IC50 of 2.3 mM. Exposure to white light transforms the inhibition profile: the apparent IC50 decreases steadily with illumination time, dropping to 22.4 µM after 45 minutes, and is modeled to reach a theoretical minimum IC50 of 32 ± 8 µM [2]. In contrast, the oxygen-containing analog S-(–)-tetrahydro-2-furoic acid does not participate in light-dependent inactivation, highlighting the unique reactivity conferred by the sulfur heteroatom [3]. This photoswitchable inactivation provides a novel mechanism for spatiotemporally controlled enzyme inhibition.
| Evidence Dimension | PRODH IC50 under dark vs. illuminated conditions |
|---|---|
| Target Compound Data | IC50 = 2.3 mM (dark); 22.4 µM (45 min illumination); theoretical min 32 µM |
| Comparator Or Baseline | 1,3-Dithiolane-2-carboxylate: IC50 not explicitly quantitated but shares light-dependent inactivation; S-(–)-tetrahydro-2-furoic acid: no light-dependent inactivation |
| Quantified Difference | ~100-fold decrease in IC50 from dark to 45-min illumination for the target compound; binary on/off switch vs. oxygen analog |
| Conditions | Sinorhizobium meliloti PutA (PRODH domain) enzyme activity assay; absorbance at 340 nm; white light LED illumination source |
Why This Matters
The photoswitchable covalent inactivation mechanism is an orthogonal selection criterion for PRODH-targeting chemical biology programs; researchers requiring spatiotemporal control cannot achieve this with oxygen-based proline analogs, making tetrahydrothiophene-2-carboxylic acid the mandatory procurement choice for photopharmacological PRODH studies.
- [1] Campbell AC, Prater AR, Bogner AN, Quinn TP, Gates KS, Becker DF, Tanner JJ. ACS Chem Biol. 2021;16(11):2268-2279. X-ray crystallography resolution 1.52–1.85 Å. View Source
- [2] Campbell AC et al., ACS Chem Biol. 2021. Figure 5A and 5B: IC50 shift from 2.3 mM (dark) to 22.4 µM (45 min illumination), theoretical minimum 32 ± 8 µM. View Source
- [3] Campbell AC et al., ACS Chem Biol. 2021. Main text discussion confirming compound 1 (S-(–)-tetrahydro-2-furoic acid) does not exhibit light-dependent inactivation. View Source
